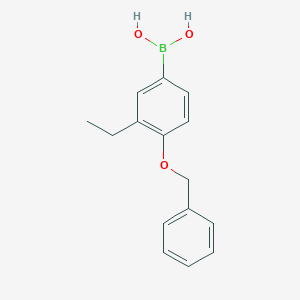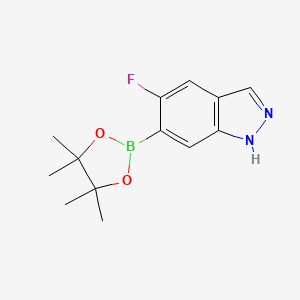
4-Benzyloxy-3-ethylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxy-3-ethylphenylboronic acid (BEBA) is a boronic acid used in a variety of applications in chemistry research and industry. It has a molecular weight of 256.11 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H17BO3/c1-2-13-10-14 (16 (17)18)8-9-15 (13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 . This indicates that the molecule consists of a benzene ring with a benzyloxy (C6H5O-) group and an ethyl group attached to it, along with a boronic acid group. Chemical Reactions Analysis
Boronic acids, such as this compound, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学研究应用
4-Benzyloxy-3-ethylphenylboronic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds and polymers. It is also used in the synthesis of polyphenols and polysaccharides. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
作用机制
Target of Action
The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .
实验室实验的优点和局限性
The main advantage of using 4-Benzyloxy-3-ethylphenylboronic acid in laboratory experiments is its ability to form stable complexes with transition metal ions. This makes it a useful reagent for organic synthesis and can be used to catalyze a variety of organic reactions. Additionally, this compound can be used to increase the solubility of organic compounds in aqueous solutions. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water and can be difficult to work with in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 4-Benzyloxy-3-ethylphenylboronic acid in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for use in materials science. This compound could also be used in the synthesis of polyphenols and polysaccharides for use in food science and nutrition. Finally, this compound could be used in the synthesis of bioactive compounds for use in drug discovery and development.
合成方法
4-Benzyloxy-3-ethylphenylboronic acid is synthesized by the reaction of benzyl bromide and 3-ethoxy-1-phenylpropane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is isolated and purified by recrystallization.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
属性
IUPAC Name |
(3-ethyl-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGYQCFWFOMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














